2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid” is based on its molecular formula, C12H12O6 . The molecular weight of the compound is 252.22 g/mol.Physical And Chemical Properties Analysis
The melting point of “2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid” is 211 °C and its predicted boiling point is 398.0±37.0 °C . The compound has a predicted density of 1.461±0.06 g/cm3 . Its pKa is predicted to be 4.37±0.23 .Scientific Research Applications
Metal-Organic Frameworks
2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid plays a significant role in the development of metal-organic frameworks (MOFs). Research indicates the use of this compound in creating novel MOFs with potential applications in crystal engineering and transition metal coordination networks (Xu et al., 2010). These frameworks exhibit unique properties like metal-bix double-helical chains and different coordination environments, suggesting their use in advanced material sciences.
Coordination Polymers
The compound is instrumental in the synthesis of coordination polymers. Studies show the formation of diverse polymers with intricate structures like 3D frameworks and 2D layer networks, indicating its versatility in supramolecular chemistry (Wen et al., 2007). These polymers exhibit interesting properties like fluorescence emissions, which could be significant in developing photoactive materials.
Photocatalytic Properties
Research demonstrates the use of 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid in creating compounds with high photocatalytic activities. These activities are pertinent for the degradation of pollutants like methylene blue and methyl orange under UV irradiation, showcasing potential environmental applications (Hao et al., 2017).
Biotechnological Applications
This compound is also significant in biotechnological applications. For instance, it has been used in improving the production of valuable chemicals like 2,3-butanediol in microorganisms, indicating its utility in metabolic engineering and bioprocess optimization (Kim & Hahn, 2015).
Luminescence Properties
Studies also reveal the luminescence properties of frameworks constructed using 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid. Such properties are essential for the development of materials with potential applications in lighting and display technologies (Lou et al., 2013).
Chemical Synthesis
This compound is utilized in chemical synthesis, particularly in the enantioselective synthesis of chiral intermediates for potential drug candidates. It underscores the importance of 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid in pharmaceutical chemistry (Easwar & Argade, 2003).
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-Benzodioxol-5-ylmethyl)butanedioic acid are Beta-lactamase enzymes found in Pseudomonas aeruginosa and Beta-lactamase IMP-1 in Serratia marcescens . These enzymes are responsible for bacterial resistance to beta-lactam antibiotics, and the compound’s interaction with these targets can potentially influence this resistance.
Mode of Action
It is suggested that the compound may inhibit the activity of the beta-lactamase enzymes, thereby affecting the bacteria’s resistance to antibiotics .
Biochemical Pathways
Given its targets, it is likely that the compound influences the beta-lactamase pathway, which is crucial for bacterial resistance to beta-lactam antibiotics .
Result of Action
Given its targets, it is plausible that the compound could reduce bacterial resistance to beta-lactam antibiotics by inhibiting beta-lactamase enzymes .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)butanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c13-11(14)5-8(12(15)16)3-7-1-2-9-10(4-7)18-6-17-9/h1-2,4,8H,3,5-6H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIGMHUBZXMCIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301071 | |
Record name | NSC140905 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57420-27-6 | |
Record name | NSC140905 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC140905 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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